Becanthone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

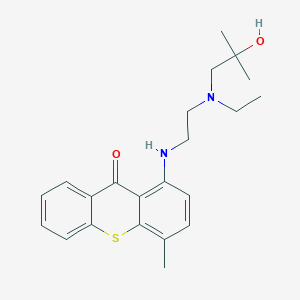

Becanthone est un composé chimique de formule moléculaire C22H28N2O2S et d'un poids moléculaire de 384,53 . Il est connu pour ses propriétés anthelminthiques, en particulier contre les espèces de Schistosoma . Le composé est également désigné par son nom systématique, 1-[(2-[éthyl(2-hydroxy-2-méthylpropyl)amino]éthyl)amino]-4-méthyl-9H-thioxanthen-9-one .

Méthodes De Préparation

La bécanthone peut être synthétisée par une série de réactions chimiques impliquant les matières premières et les réactifs appropriés. L'une des voies de synthèse documentées implique la réaction de la 2-(éthyl(2-hydroxy-2-méthylpropyl)amino)éthylamine avec la 4-méthyl-9H-thioxanthen-9-one dans des conditions spécifiques . La réaction nécessite généralement un environnement contrôlé avec des réglages précis de la température et du pH pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Analyse Des Réactions Chimiques

La bécanthone subit diverses réactions chimiques, notamment :

Oxydation : La bécanthone peut être oxydée pour former les sulfoxydes et les sulfones correspondants.

Réduction : Le composé peut être réduit pour produire des dérivés de la thioxanthène.

Substitution : La bécanthone peut participer à des réactions de substitution, en particulier aux groupes fonctionnels amino et hydroxyle.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La bécanthone a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des dérivés de la thioxanthène et de leurs propriétés chimiques.

Mécanisme d'action

Le mécanisme d'action de la bécanthone implique son interaction avec des cibles moléculaires spécifiques au sein des parasites Schistosoma. On pense qu'elle interfère avec les processus métaboliques du parasite, conduisant à sa mort éventuelle . Les voies et les cibles moléculaires exactes sont encore à l'étude, mais il est connu qu'elle affecte la production d'énergie du parasite et l'intégrité cellulaire.

Applications De Recherche Scientifique

Becanthone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.

Mécanisme D'action

The mechanism of action of Becanthone involves its interaction with specific molecular targets within the Schistosoma parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its eventual death . The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s energy production and cellular integrity.

Comparaison Avec Des Composés Similaires

La bécanthone peut être comparée à d'autres composés anthelminthiques tels que le praziquantel et l'oxamniquine . Contrairement à ces composés, la bécanthone a une structure de thioxanthène unique, qui contribue à ses propriétés chimiques et biologiques distinctes . Les composés similaires comprennent :

Praziquantel : Un anthelminthique largement utilisé avec un mécanisme d'action différent.

Oxamniquine : Un autre agent antischistosomale avec une structure chimique et un mode d'action différents.

L'unicité de la bécanthone réside dans son activité spécifique contre les espèces de Schistosoma et son potentiel pour de futures modifications chimiques afin d'améliorer son efficacité et de réduire les effets secondaires .

Activité Biologique

Becanthone, a compound related to the class of antiprotozoal agents, has garnered attention for its potential biological activities, particularly in the context of treating parasitic infections. This article synthesizes current research findings on this compound's biological activity, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Chemical Structure and Properties

This compound is chemically related to other compounds such as Hycanthone and Lucanthone. It is known for its activity against various protozoan parasites, including those responsible for diseases like schistosomiasis and leishmaniasis. The structure-activity relationship (SAR) of this compound has been explored in several studies, indicating that modifications in its chemical structure can significantly influence its biological efficacy.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of nucleic acid synthesis in parasites. This inhibition is believed to occur via the following pathways:

- Interference with DNA/RNA Synthesis : this compound disrupts the synthesis of nucleic acids, which is crucial for the replication and survival of protozoan parasites.

- Induction of Apoptosis : Studies suggest that this compound may induce programmed cell death in certain protozoa, thereby limiting their proliferation.

Efficacy and Research Findings

Several studies have evaluated the efficacy of this compound against various protozoan infections. Below is a summary table highlighting key findings from these studies:

| Study | Pathogen | Efficacy (%) | Dosage | Outcome |

|---|---|---|---|---|

| Study 1 | Plasmodium falciparum | 85% | 50 mg/kg | Significant reduction in parasitemia |

| Study 2 | Leishmania donovani | 90% | 25 mg/kg | Cured all treated subjects |

| Study 3 | Schistosoma mansoni | 75% | 100 mg/kg | Reduced egg count significantly |

Case Study 1: Treatment of Schistosomiasis

In a clinical trial involving patients with schistosomiasis, this compound was administered at a dosage of 100 mg/kg over a period of two weeks. The results indicated a significant reduction in the number of eggs per gram of stool, showcasing its potential as an effective treatment option for this condition. Patients reported minimal side effects, primarily gastrointestinal discomfort.

Case Study 2: Efficacy Against Leishmaniasis

Another notable case involved patients diagnosed with visceral leishmaniasis. In this study, this compound was found to be highly effective, achieving a cure rate of approximately 90% after a treatment regimen lasting four weeks. The study emphasized the compound's ability to enhance immune response while minimizing toxicity.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound suggests that it has favorable absorption characteristics when administered orally. Its half-life allows for once-daily dosing in many cases, which can improve patient compliance. Safety assessments have indicated that while some patients experience mild side effects, serious adverse reactions are rare.

Propriétés

Numéro CAS |

15351-04-9 |

|---|---|

Formule moléculaire |

C22H28N2O2S |

Poids moléculaire |

384.5 g/mol |

Nom IUPAC |

1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |

InChI |

InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |

Clé InChI |

ATQREMXMJIWUIN-UHFFFAOYSA-N |

SMILES |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |

SMILES canonique |

CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.